Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Overview
Description
Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is an organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a propenoic acid moiety attached to a 3,4-dihydroxyphenyl group, with an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate typically involves the esterification of 3-(3,4-dihydroxyphenyl)-2-propenoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 3-(3,4-dihydroxyphenyl)-2-propenol.
Substitution: Formation of various substituted phenolic derivatives.
Scientific Research Applications
Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: The compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-phenyl-, ethyl ester
- 2-Propenoic acid, ethyl ester
- 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, 2-(3,4-dihydroxyphenyl)ethyl ester
Uniqueness
Ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to the presence of both the 3,4-dihydroxyphenyl group and the ethyl ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKYDMULARNCIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-37-4 | |
Record name | Ethyl caffeate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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